molecular formula C15H13F3O B14773796 4'-Methoxy-2-methyl-3-(trifluoromethyl)-1,1'-biphenyl

4'-Methoxy-2-methyl-3-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14773796
M. Wt: 266.26 g/mol
InChI Key: MYVKUQMISSBVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a methoxy group at the 4’ position, a methyl group at the 2 position, and a trifluoromethyl group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methoxyacetophenone and 2-methyl-3-(trifluoromethyl)benzene.

    Grignard Reaction: A Grignard reagent is prepared from 2-methyl-3-(trifluoromethyl)benzene and magnesium in anhydrous ether. This reagent is then reacted with 4’-methoxyacetophenone to form the corresponding alcohol.

    Dehydration: The alcohol is dehydrated using a suitable dehydrating agent, such as sulfuric acid, to yield the desired biphenyl compound.

Industrial Production Methods: Industrial production of 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl may involve large-scale Grignard reactions followed by efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the biphenyl ring are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    4’-Methoxy-2-methyl-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Methyl-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the methoxy group, affecting its reactivity and applications.

    4’-Methoxy-3-(trifluoromethyl)-1,1’-biphenyl:

Uniqueness: 4’-Methoxy-2-methyl-3-(trifluoromethyl)-1,1’-biphenyl is unique due to the combined presence of methoxy, methyl, and trifluoromethyl groups, which impart distinct chemical properties and enhance its versatility in various applications.

Properties

Molecular Formula

C15H13F3O

Molecular Weight

266.26 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C15H13F3O/c1-10-13(4-3-5-14(10)15(16,17)18)11-6-8-12(19-2)9-7-11/h3-9H,1-2H3

InChI Key

MYVKUQMISSBVLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.